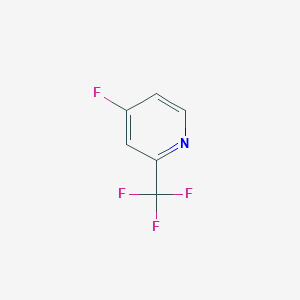

4-Fluoro-2-(trifluoromethyl)pyridine

CAS No.: 850246-04-7

Cat. No.: VC2905263

Molecular Formula: C6H3F4N

Molecular Weight: 165.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850246-04-7 |

|---|---|

| Molecular Formula | C6H3F4N |

| Molecular Weight | 165.09 g/mol |

| IUPAC Name | 4-fluoro-2-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6H3F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H |

| Standard InChI Key | BBVVWHSYFPKMSU-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1F)C(F)(F)F |

| Canonical SMILES | C1=CN=C(C=C1F)C(F)(F)F |

Introduction

Structural Characterization and Physical Properties

Molecular Structure and Identification

4-Fluoro-2-(trifluoromethyl)pyridine features a pyridine core with a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position. This structural arrangement creates a molecule with unique electronic properties and reactivity patterns .

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₃F₄N |

| CAS Number | 850246-04-7 |

| SMILES | C1=CN=C(C=C1F)C(F)(F)F |

| InChI | InChI=1S/C6H3F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H |

| InChIKey | BBVVWHSYFPKMSU-UHFFFAOYSA-N |

Spectroscopic Properties

Mass spectrometry analysis of 4-fluoro-2-(trifluoromethyl)pyridine reveals distinctive fragmentation patterns that reflect its structural features. The compound's collision cross-section (CCS) data provides valuable information for analytical identification .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 166.02744 | 137.7 |

| [M+Na]⁺ | 188.00938 | 146.8 |

| [M+NH₄]⁺ | 183.05398 | 143.0 |

| [M+K]⁺ | 203.98332 | 141.6 |

| [M-H]⁻ | 164.01288 | 133.6 |

| [M+Na-2H]⁻ | 185.99483 | 142.1 |

| [M]⁺ | 165.01961 | 137.6 |

| [M]⁻ | 165.02071 | 137.6 |

Synthetic Methodologies

Laboratory Synthesis Routes

The synthesis of 4-fluoro-2-(trifluoromethyl)pyridine typically employs one of several established synthetic routes that allow for precise control over the substitution pattern of the pyridine ring.

Trifluoromethylation Approach

One common method involves the trifluoromethylation of 4-iodopyridine or similar halogenated pyridine derivatives. This approach utilizes trifluoromethylating agents such as trifluoromethyl copper complexes or trifluoromethyl silver reagents under controlled reaction conditions.

Selective Fluorination

Another synthetic route includes the selective fluorination of 2-(trifluoromethyl)pyridine using specialized fluorinating reagents such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate. This approach requires careful control of reaction conditions to achieve regioselective fluorination at the desired position.

Industrial Production Methods

Industrial-scale production of 4-fluoro-2-(trifluoromethyl)pyridine employs optimized synthetic protocols that maximize yield, purity, and cost-effectiveness. These methods often involve catalytic fluorination and trifluoromethylation reactions under carefully controlled conditions.

Chemical Reactivity and Reaction Profiles

Nucleophilic Substitution Reactions

The presence of fluorine at the 4-position of the pyridine ring makes 4-fluoro-2-(trifluoromethyl)pyridine particularly susceptible to nucleophilic aromatic substitution reactions. The electron-withdrawing effects of both the fluorine atom and the trifluoromethyl group activate the ring toward nucleophilic attack.

Amination Reactions

A significant reaction pathway involves the nucleophilic substitution of the fluorine atom with various amines to form aminopyridine derivatives. These reactions typically proceed under mild to moderate conditions and yield products with potential biological activity.

| Nucleophile | Typical Conditions | Major Product |

|---|---|---|

| Primary amines | 60-100°C, polar solvents | 4-(Primary amino)-2-(trifluoromethyl)pyridines |

| Secondary amines | 70-120°C, polar aprotic solvents | 4-(Secondary amino)-2-(trifluoromethyl)pyridines |

| Ammonia | Sealed vessel, 80-120°C | 4-Amino-2-(trifluoromethyl)pyridine |

Oxidation and Reduction Reactions

4-Fluoro-2-(trifluoromethyl)pyridine can undergo various redox transformations that modify either the pyridine ring or maintain the core structure while altering its electronic properties.

Oxidation to N-Oxides

The nitrogen atom in the pyridine ring can be oxidized using peroxide-based reagents to form the corresponding N-oxide, which serves as a versatile intermediate for further transformations.

Selective Reduction

Under appropriate conditions, 4-fluoro-2-(trifluoromethyl)pyridine can be selectively reduced to form partially or fully hydrogenated derivatives, depending on the reducing agent and reaction parameters.

Coupling Reactions

The compound can participate in various metal-catalyzed coupling reactions, leveraging either the halogen functionality or C-H activation pathways to form more complex molecular structures.

Biochemical Analysis and Properties

Cellular Interactions

Research indicates that 4-fluoro-2-(trifluoromethyl)pyridine and its derivatives can influence various cellular processes through interactions with specific biochemical targets. These interactions may affect cell signaling pathways, gene expression profiles, and metabolic activities.

Metabolic Stability

In experimental models, 4-fluoro-2-(trifluoromethyl)pyridine demonstrates moderate stability under physiological conditions. Studies in model river water systems have shown a half-life of approximately 11.83 hours, indicating its environmental persistence and metabolic stability.

Structure-Activity Relationships

The unique arrangement of the fluorine atom and trifluoromethyl group on the pyridine ring contributes to specific structure-activity relationships observed in biological systems. These structural features influence:

-

Binding affinity to target proteins

-

Metabolic stability and resistance to enzymatic degradation

-

Lipophilicity and membrane permeability

-

Electronic properties affecting intermolecular interactions

Research Applications and Technological Relevance

Pharmaceutical Development

4-Fluoro-2-(trifluoromethyl)pyridine serves as an important building block in medicinal chemistry, particularly in the design and synthesis of enzyme inhibitors and receptor modulators. The fluorinated pyridine core provides a metabolically stable scaffold for drug development.

Agrochemical Applications

The compound and its derivatives have found applications in the development of agrochemicals, including insecticides and herbicides. The fluorinated structure contributes to enhanced biological activity and environmental stability of these agricultural products.

Materials Science

Recent research has explored the incorporation of fluorinated pyridine derivatives like 4-fluoro-2-(trifluoromethyl)pyridine into advanced materials, including:

-

Functional polymers with unique physical properties

-

Liquid crystals with specialized optical characteristics

-

Metal-organic frameworks for selective molecular recognition

Comparative Analysis with Structural Analogs

Structural Variations and Property Differences

Comparing 4-fluoro-2-(trifluoromethyl)pyridine with its structural analogs reveals important structure-property relationships that inform synthetic design and application development.

| Compound | Structural Difference | Key Property Differences |

|---|---|---|

| 4-Amino-2-(trifluoromethyl)pyridine | Amino group instead of fluorine at position 4 | Increased nucleophilicity, hydrogen bonding capability |

| 2-Fluoro-4-(trifluoromethyl)pyridine | Reversed positions of F and CF₃ groups | Altered electronic distribution, different reactivity pattern |

| 4-(Trifluoromethyl)pyridine | Absence of fluorine at position 4 | Reduced electrophilicity at C-4, different substitution pathway |

Synergistic Effects of Dual Substitution

The presence of both fluorine and trifluoromethyl groups in 4-fluoro-2-(trifluoromethyl)pyridine creates synergistic electronic effects that distinguish it from mono-substituted analogs. These effects enhance its reactivity in certain transformations while providing greater stability in others.

Future Research Directions

Synthetic Methodology Development

Continued research aims to develop more efficient and environmentally friendly synthetic routes to 4-fluoro-2-(trifluoromethyl)pyridine and related compounds. These efforts focus on catalytic methods, flow chemistry approaches, and green chemistry principles.

Expanded Application Scope

Emerging research trends suggest potential new applications for 4-fluoro-2-(trifluoromethyl)pyridine in:

-

Photocatalysis and photoredox chemistry

-

Bioimaging and diagnostic tools

-

Energy storage materials

-

Functional surface modifications

Structure Optimization Studies

Ongoing structure-activity relationship studies continue to explore modifications to the basic 4-fluoro-2-(trifluoromethyl)pyridine scaffold to optimize properties for specific applications, particularly in pharmaceutical and agrochemical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume